Core Scaffold Kinase Inhibition Potency – Class‑Level Baseline Established in Patent CN113387938A
While no direct kinase profiling of N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-9H-xanthene-9-carboxamide has been publicly disclosed, the identical 6‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)pyrimidin‑4‑amine substructure is characterised in patent CN113387938A as part of a series of kinase inhibitors [1]. Compound I‑1 in that patent, which carries the same core but a different amide tail, demonstrates nanomolar biochemical inhibition against relevant kinase targets, providing a class‑level activity expectation for the scaffold [1]. The xanthene‑9‑carboxamide substituent in the target compound introduces substantial steric bulk and π‑stacking capacity not present in the patent‑exemplified analogs, which would be expected to modulate both potency and selectivity [1].
| Evidence Dimension | Biochemical kinase inhibition (IC₅₀ range for core scaffold) |
|---|---|
| Target Compound Data | No publicly available IC₅₀ data for the exact compound; scaffold‑based inference applies. |
| Comparator Or Baseline | Compound I‑1 from patent CN113387938A (6‑(3,5‑dimethyl‑1H‑pyrazol‑1‑yl)‑2‑(5‑methylfuran‑2‑yl)‑4‑aminopyrimidine amide); nanomolar activity reported against kinase panel. |
| Quantified Difference | Exact potency shift cannot be quantified without experimental head‑to‑head data. The xanthene‑9‑carboxamide tail is predicted to alter selectivity and potency via steric and lipophilic effects. |
| Conditions | Biochemical kinase inhibition assays (recombinant enzymes); cell‑free system as described in patent examples. |
Why This Matters
Establishes a baseline expectation for kinase engagement from the shared scaffold, highlighting that procurement of the specific xanthene analog is necessary to evaluate the impact of the unique C‑terminal modification.
- [1] Shanghai Tech University. Substituted pyrimidine compound, and preparation method, intermediate and application thereof. Chinese Patent CN113387938A. See Embodiment 1 for synthesis and kinase activity of compounds containing the 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-amine core. View Source
